molecular formula C13H28Cl2N2 B2524350 (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286265-56-2

(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2524350
CAS No.: 1286265-56-2
M. Wt: 283.28
InChI Key: HRXIAALAUHIFSH-MQQSYLBWSA-N
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Description

(1R,4R)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride is a bicyclic diamine derivative with a stereospecific configuration (trans-1,4-substitution on the cyclohexane ring) and a cyclohexylmethyl substituent at the N1 position. The dihydrochloride salt form enhances solubility and stability, making it suitable for laboratory and industrial applications.

Properties

IUPAC Name

4-N-(cyclohexylmethyl)cyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h11-13,15H,1-10,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXIAALAUHIFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the necessary functional groups.

    Substitution: The cyclohexylmethyl group is introduced through a substitution reaction, where a suitable cyclohexylmethyl halide reacts with the diamine.

Industrial Production Methods

Industrial production of (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride often involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: Using catalysts like RANEY® Ni to achieve high selectivity and yield.

    Purification: The product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form cyclic structures.

    Reduction: Reduction reactions can be used to modify the amine groups or to reduce any oxidized intermediates.

    Substitution: The amine groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halides and other electrophiles are used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of pharmaceuticals and other industrial chemicals.

Scientific Research Applications

Biological Activities

The compound has been studied for several biological activities, which are summarized in the following table:

ActivityDescription
Analgesic Exhibits pain-relieving properties in various animal models.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo studies.
Neuroprotective Protects neuronal cells from oxidative stress-induced damage.
Anticancer Shows cytotoxic effects against certain cancer cell lines.

Analgesic Activity

Research indicates that (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride demonstrates significant analgesic properties. In rodent models, it effectively reduced pain responses measured through the tail-flick test. The compound was effective at doses as low as 5 mg/kg, suggesting a strong potential for pain management applications.

Anti-inflammatory Effects

In vitro studies have shown that this compound significantly decreases the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound may exert its anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects. Studies on neuronal cell lines exposed to oxidative stress revealed that it could protect against cell death induced by reactive oxygen species (ROS). The compound improved cell viability and reduced apoptosis markers, indicating its potential utility in neurodegenerative disease therapies.

Anticancer Activity

Preliminary screening against various cancer cell lines indicated that (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride exhibited selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 20 µM. Further studies are required to elucidate the underlying mechanisms and potential therapeutic applications in oncology.

Case Study 1: Analgesic Efficacy in Rodent Models

A study conducted on rodents demonstrated that administration of (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride led to a significant reduction in pain responses measured through the tail-flick test. The efficacy was compared with traditional analgesics like morphine, revealing a favorable side effect profile with reduced sedation and respiratory depression.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays involving macrophage cultures showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines. This study highlights its potential application in conditions characterized by chronic inflammation, such as rheumatoid arthritis.

Case Study 3: Neuroprotection Against Oxidative Stress

Research involving neuronal cell lines exposed to oxidative stress indicated that the compound could significantly improve cell viability and reduce markers of apoptosis. This suggests its potential role in therapeutic strategies aimed at neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism by which (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The cyclohexylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The cyclohexylmethyl group in the target compound provides increased lipophilicity compared to smaller substituents (e.g., cyclopentyl) or polar groups (e.g., pyridinylmethyl). This may enhance blood-brain barrier penetration . Pyridinylmethyl derivatives introduce aromaticity and basicity, facilitating interactions with charged residues in enzyme active sites .

Stereochemical Considerations: The trans-1,4 configuration in cyclohexane-diamine derivatives is critical for maintaining planar geometry in binding pockets. For example, cis-isomers (e.g., cis-1,4-diaminocyclohexane dihydrochloride) are less common in pharmaceutical applications due to conformational strain .

Synthetic Accessibility :

  • Compounds like (1R,4R)-N1-(2-Chlorobenzyl)...dihydrochloride are commercially available with >95% purity, whereas cyclopentyl-substituted analogs are often discontinued due to lower demand .
  • The synthesis of stereoisomers (e.g., (1R,2S)-2-phenylcyclopropyl derivatives) requires chiral resolution or asymmetric catalysis, as described in European Patent specifications .

Biological Activity

(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclohexane structure and two amine groups, which allow for significant interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₆H₁₆Cl₂N₂
  • Molecular Weight : 187.11 g/mol
  • CAS Number : 2121-78-0

The compound appears as a colorless to slightly yellow solid and is soluble in water and various organic solvents. Its structure facilitates hydrogen bonding and ionic interactions, making it a versatile candidate for biological studies.

Research indicates that (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride acts primarily as an antagonist at P2X3 receptors. These receptors are known to play a crucial role in neurotransmission, pain perception, and immune responses. The compound's ability to inhibit the binding of ATP (adenosine triphosphate) to P2X3 receptors suggests its potential utility in treating conditions such as neuropathic pain and neurodegenerative diseases .

Antagonistic Effects on P2X3 Receptors

Studies have shown that (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride can significantly inhibit P2X3 receptor activity. This inhibition can lead to reduced pain signaling pathways, making it a candidate for further research into analgesic therapies.

Antimicrobial Properties

Preliminary investigations into the compound's antimicrobial properties have yielded promising results. It has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. These findings suggest potential applications in treating infections.

Research Findings and Case Studies

A study conducted on the pharmacological profile of similar compounds highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in the cyclohexane ring or the substitution patterns on the amine groups can significantly alter receptor binding affinities and therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
P2X3 AntagonismInhibition of ATP binding
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectivePotential applications in neurodegenerative diseases

Synthesis Methods

The synthesis of (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride typically involves cyclohexane-1,4-diamine as a starting material. Key steps include cyclopropylmethylation and subsequent formation of the dihydrochloride salt through treatment with hydrochloric acid .

Q & A

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the cyclohexane backbone and substituent integration (e.g., cyclohexylmethyl protons at δ ~1.0–2.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ for C₁₃H₂₆N₂·2HCl).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for validating the (1R*,4R*) configuration.
  • HPLC with Chiral Columns : Ensures enantiomeric purity (>95%) by separating stereoisomers .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding affinities to target proteins. Compare with analogs like N-(4-Fluoro-benzyl)-cyclohexane-1,4-diamine hydrochloride to assess substituent effects .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
  • In Vitro Assays : Test inhibition of enzymatic activity (e.g., IC₅₀ determination) in dose-response studies .

Q. What experimental approaches address stability challenges under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) or pH 10 (NaOH) at 40°C for 24–72 hours. Monitor degradation via HPLC.
    • Oxidative Stress : Expose to H₂O₂ (3%) to identify oxidation-sensitive moieties (e.g., amine groups).
    • Thermal Stability : Store solid and solution forms at 25°C, 40°C, and 60°C for 1–4 weeks. Use DSC/TGA to analyze thermal transitions .

Q. How can contradictory data in synthesis yields or biological activity be resolved?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere) to minimize variability.
  • Computational Optimization : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify bottlenecks. Tools like ICReDD’s reaction path search methods can streamline optimization .
  • Meta-Analysis : Compare datasets from analogs (e.g., N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride) to identify trends in substituent effects on yield or activity .

Data Analysis and Mechanistic Questions

Q. What strategies are effective in elucidating the compound’s metabolic pathways in vitro?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and NADPH cofactor. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, dealkylation).
  • CYP450 Inhibition Screening : Test inhibition of CYP3A4/2D6 isoforms to predict drug-drug interaction risks.
  • Stable Isotope Labeling : Synthesize a deuterated analog to track metabolic transformations via MS .

Q. How can researchers validate the compound’s role in modulating signal transduction pathways?

Methodological Answer:

  • Western Blotting : Assess phosphorylation levels of key proteins (e.g., MAPK, Akt) in treated vs. untreated cells.
  • RNA Sequencing : Identify differentially expressed genes post-treatment to map affected pathways.
  • CRISPR/Cas9 Knockout Models : Validate target specificity by comparing effects in wild-type vs. knockout cell lines .

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